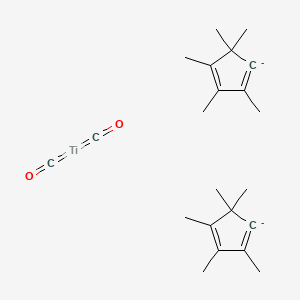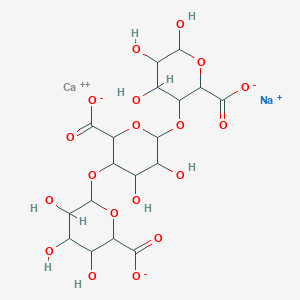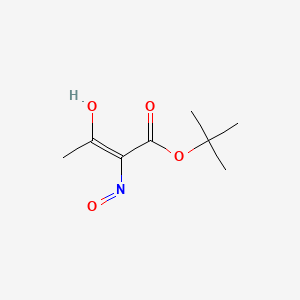
Dysprosium156
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium is a rare-earth metal of the lanthanide series of the periodic table . It is a relatively hard metal and is silvery white in its pure form . It is quite stable in air, remaining shiny at room temperature . Dysprosium turnings ignite easily and burn white-hot .
Synthesis Analysis
Dysprosium oxide nanoparticles were prepared using the combustion method . The innovative aspect of this method is the preparation of dysprosium oxide nanoparticles without applying calcination temperature . To study the effect of heating and annealing on the structure of dysprosia, three different calcination temperatures, 450, 550, and 650 °C were applied on the no-calcined sample .Molecular Structure Analysis
Dysprosium-156 is an isotope of Dysprosium . It has a mass number of 156, which is the number of nucleons (protons and neutrons) in the atom . It has an atomic number of 66, which is the number of protons in the atom . It has 90 neutrons .Chemical Reactions Analysis
Dysprosium reacts with acids, air, and halogens . It dissolves readily in dilute sulphuric acid, forming Dy (III) ions and hydrogen gas . Dysprosium metal tarnishes slowly in air and burns readily, forming dysprosium (III) oxide . Dysprosium reacts with all the halogens, forming the corresponding dysprosium (III) halides . It also reacts slowly with cold water, and quite quickly with hot water, forming dysprosium hydroxide .Physical And Chemical Properties Analysis
Dysprosium appears as a silvery, lustrous, and soft metal . It possesses excellent stability at room temperature and usually gets oxidized in the presence of oxygen . It has a melting point of 1412°C, a boiling point of 2567°C, and a density of 8.55 g/cm³ .Safety and Hazards
Direcciones Futuras
The demand for dysprosium is growing rapidly due to its critical role in high-strength magnets, wind turbines, and electric vehicles . Future directions include developing efficient recycling processes for dysprosium from end-of-life products and manufacturing waste . This could reduce dependence on mined resources and mitigate environmental impacts .
Relevant Papers
- “Investigation of ac-Stark shifts in excited states of dysprosium relevant to testing fundamental symmetries” presents measurements of the differential polarizability between the nearly degenerate, opposite parity states in atomic dysprosium .
- “Dysprosium ion effect on the structural, optical, and dielectric characteristics of epoxy resin polymer composite panels for use as a transducer material” presents the synthesis and study of their structural, optical, series, and parallel capacitance and their series resistance of epoxy resin polymer composite (ERPC) panels incorporated with the variation in wt% of dysprosium ions .
Propiedades
Número CAS |
15720-39-5 |
|---|---|
Nombre del producto |
Dysprosium156 |
Fórmula molecular |
C13H19NO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





